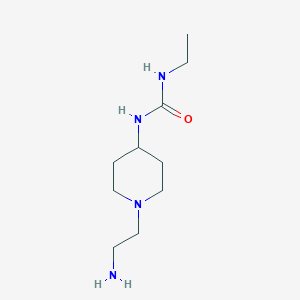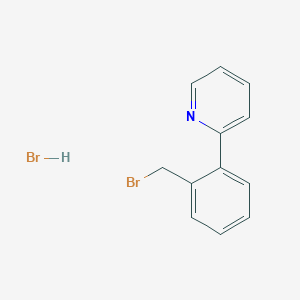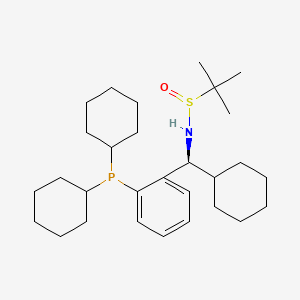
(R)-N-((S)-Cyclohexyl(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-((S)-Cyclohexyl(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a chiral compound with significant applications in asymmetric synthesis. Its unique structure, featuring both phosphanyl and sulfinamide groups, makes it a valuable ligand in various catalytic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-Cyclohexyl(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the Phosphanyl Group: The dicyclohexylphosphanyl group is introduced through a reaction between cyclohexylphosphine and a suitable aryl halide under palladium-catalyzed conditions.
Introduction of the Sulfinamide Group: The sulfinamide moiety is synthesized by reacting a suitable amine with a sulfinyl chloride derivative.
Coupling Reaction: The final step involves coupling the phosphanyl and sulfinamide intermediates under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
®-N-((S)-Cyclohexyl(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-N-((S)-Cyclohexyl(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is widely used as a chiral ligand in asymmetric catalysis. It facilitates enantioselective transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology
The compound’s chiral nature makes it valuable in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It is used to produce enantiomerically pure compounds with specific biological activities.
Medicine
In medicine, the compound is employed in the synthesis of chiral drugs. Its ability to induce chirality in target molecules is crucial for developing drugs with high efficacy and reduced side effects.
Industry
Industrially, ®-N-((S)-Cyclohexyl(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is used in the production of fine chemicals and specialty materials. Its role in catalysis enhances the efficiency and selectivity of various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-N-((S)-Cyclohexyl(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide involves its function as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. The compound’s phosphanyl and sulfinamide groups interact with substrates and reagents, facilitating enantioselective transformations through steric and electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-N-((S)-Cyclohexyl(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
- ®-N-((S)-Cyclohexyl(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
- ®-N-((S)-Cyclohexyl(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-ethylpropane-2-sulfinamide
Uniqueness
®-N-((S)-Cyclohexyl(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide stands out due to its unique combination of phosphanyl and sulfinamide groups. This dual functionality enhances its versatility and effectiveness as a chiral ligand in various catalytic processes. Its ability to induce high enantioselectivity and its broad applicability in different types of reactions make it a valuable compound in both academic and industrial settings.
Propiedades
Fórmula molecular |
C29H48NOPS |
|---|---|
Peso molecular |
489.7 g/mol |
Nombre IUPAC |
N-[(S)-cyclohexyl-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C29H48NOPS/c1-29(2,3)33(31)30-28(23-15-7-4-8-16-23)26-21-13-14-22-27(26)32(24-17-9-5-10-18-24)25-19-11-6-12-20-25/h13-14,21-25,28,30H,4-12,15-20H2,1-3H3/t28-,33?/m0/s1 |
Clave InChI |
MMMATOAROHABTM-YCIOTGQKSA-N |
SMILES isomérico |
CC(C)(C)S(=O)N[C@@H](C1CCCCC1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
SMILES canónico |
CC(C)(C)S(=O)NC(C1CCCCC1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


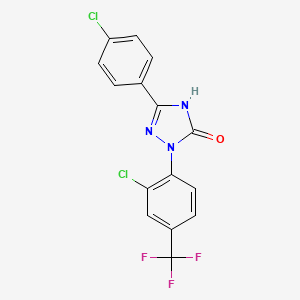
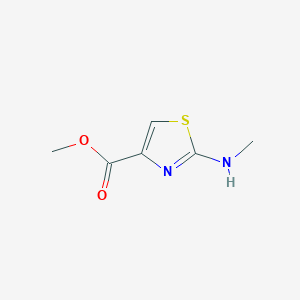
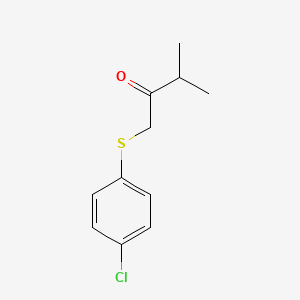
![17-(7-Hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13650306.png)

![8-Bromopyrido[4,3-d]pyrimidine](/img/structure/B13650319.png)
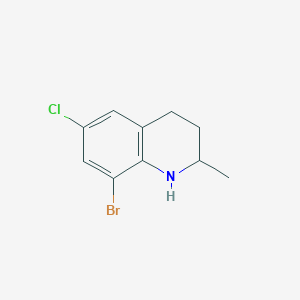
![Tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13650325.png)


![1-[6-(Propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid](/img/structure/B13650339.png)
